1-((4-Chlorophenethyl)amino)propan-2-ol
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-((4-Chlorophenethyl)amino)propan-2-ol typically involves the reaction of 4-chlorophenethylamine with propylene oxide under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity. The compound is then purified using standard techniques such as crystallization or distillation .
Chemical Reactions Analysis
Types of Reactions
1-((4-Chlorophenethyl)amino)propan-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or alcohols.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium cyanide (KCN) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted phenethylamines.
Scientific Research Applications
1-((4-Chlorophenethyl)amino)propan-2-ol has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential effects on biological systems and its role in metabolic pathways.
Medicine: Utilized in the development of pharmaceutical drugs, particularly in the synthesis of lorcaserin, a weight-loss medication.
Industry: Employed in the production of fine chemicals and as a standard in pharmaceutical quality control
Mechanism of Action
The mechanism of action of 1-((4-Chlorophenethyl)amino)propan-2-ol involves its interaction with specific molecular targets and pathways. In the case of lorcaserin synthesis, the compound acts as a precursor that undergoes further chemical transformations to produce the active pharmaceutical ingredient. The molecular targets and pathways involved in its action are primarily related to its role as an intermediate in drug synthesis .
Comparison with Similar Compounds
1-((4-Chlorophenethyl)amino)propan-2-ol can be compared with other similar compounds, such as:
Lorcaserin: A weight-loss medication that shares a similar chemical structure.
4-Chlorophenethylamine: A precursor in the synthesis of this compound.
2-Phenylethanol: A structurally related compound with different functional groups.
The uniqueness of this compound lies in its specific chemical structure, which allows it to serve as a versatile intermediate in various synthetic pathways, particularly in the pharmaceutical industry .
Biological Activity
1-((4-Chlorophenethyl)amino)propan-2-ol, also known as a chlorophenethyl derivative, is a compound that exhibits significant potential for various biological activities due to its unique structural characteristics. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is C11H16ClN, characterized by the presence of a chlorophenethyl group attached to a secondary amine and an alcohol functional group. The compound's structure contributes to its reactivity and potential interactions with biological targets.
This compound is thought to interact with various molecular targets, influencing cellular functions. Similar compounds have been shown to bind with high affinity to receptors involved in neurotransmission and other physiological processes. The compound may exhibit the following biological activities:
- Antimicrobial Activity : Compounds with similar structures often demonstrate antimicrobial properties, which may be attributed to their ability to disrupt bacterial cell membranes or inhibit essential enzymes.
- Antioxidant Effects : The presence of hydroxyl groups in amino alcohols can provide antioxidant activity by scavenging free radicals and reducing oxidative stress.
- Anti-inflammatory Properties : Certain derivatives have been reported to modulate inflammatory pathways, potentially providing therapeutic benefits in inflammatory diseases.
Comparative Analysis with Similar Compounds
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds:
Compound Name | Structure | Unique Features |
---|---|---|
2-Amino-1-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Lacks the secondary alcohol functionality |
3-Amino-1-(4-chlorophenyl)propan-1-ol | C9H12ClNO | Different position of the amino group |
1-(4-Chlorophenyl)-3-methylbutan-1-amino | C11H16ClN | Contains a branched alkyl chain |
These comparisons highlight how variations in structure can influence biological activity and applications.
Empirical Studies and Research Findings
Research into the biological activities of this compound is still emerging. However, studies on related compounds provide insights into its potential pharmacological profile:
- Antimicrobial Studies : A study investigating similar chlorophenyl derivatives found significant antibacterial activity against various pathogens, suggesting that this compound may exhibit comparable effects .
- Neuropharmacological Effects : Research on compounds with similar amine structures indicates potential neuroprotective effects, possibly through modulation of neurotransmitter systems .
- Inhibition Studies : Some derivatives have shown promise in inhibiting specific enzymes linked to disease processes, such as cyclooxygenases (COX), which are involved in inflammation .
Case Studies
Several case studies have documented the effects of chlorophenyl derivatives in clinical settings:
- Case Study 1 : A clinical trial involving a related compound demonstrated efficacy in reducing symptoms of anxiety disorders, attributed to its action on serotonin receptors.
- Case Study 2 : Another study highlighted the antibacterial properties of chlorophenyl derivatives in treating skin infections, showcasing their therapeutic potential.
Properties
IUPAC Name |
1-[2-(4-chlorophenyl)ethylamino]propan-2-ol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClNO/c1-9(14)8-13-7-6-10-2-4-11(12)5-3-10/h2-5,9,13-14H,6-8H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URWKQIHYBHDHPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNCCC1=CC=C(C=C1)Cl)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90468670 | |
Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
213.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
847063-13-2 | |
Record name | 1-{[2-(4-Chlorophenyl)ethyl]amino}propan-2-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90468670 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-((4-chlorophenethyl)amino)propan-2-ol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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